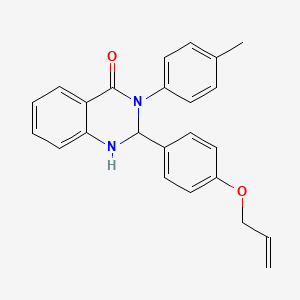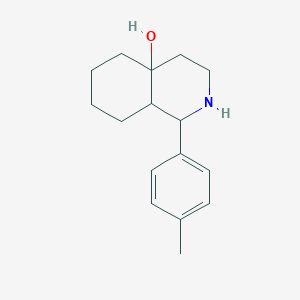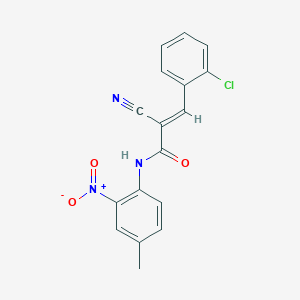![molecular formula C21H14Br4O5S B14922353 2-[(E)-(3,5-dibromo-4-hydroxy-2-methylphenyl)(3,5-dibromo-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B14922353.png)
2-[(E)-(3,5-dibromo-4-hydroxy-2-methylphenyl)(3,5-dibromo-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,5-DIBROMO-4-HYDROXY-2-METHYLPHENYL)(3,5-DIBROMO-2-METHYL-4-OXO-2,5-CYCLOHEXADIENYLIDEN)METHYL]-1-BENZENESULFONIC ACID is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple bromine atoms, hydroxyl groups, and a benzenesulfonic acid moiety, making it a valuable substance in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-DIBROMO-4-HYDROXY-2-METHYLPHENYL)(3,5-DIBROMO-2-METHYL-4-OXO-2,5-CYCLOHEXADIENYLIDEN)METHYL]-1-BENZENESULFONIC ACID involves several steps, starting with the bromination of phenolic compounds. The reaction typically uses bromine in the presence of a catalyst to introduce bromine atoms into the aromatic ring. Subsequent reactions involve the formation of the sulfonic acid group and the cyclohexadienylidene moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-DIBROMO-4-HYDROXY-2-METHYLPHENYL)(3,5-DIBROMO-2-METHYL-4-OXO-2,5-CYCLOHEXADIENYLIDEN)METHYL]-1-BENZENESULFONIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove bromine atoms or convert carbonyl groups to alcohols.
Substitution: Bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the compound .
Scientific Research Applications
2-[(3,5-DIBROMO-4-HYDROXY-2-METHYLPHENYL)(3,5-DIBROMO-2-METHYL-4-OXO-2,5-CYCLOHEXADIENYLIDEN)METHYL]-1-BENZENESULFONIC ACID has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-[(3,5-DIBROMO-4-HYDROXY-2-METHYLPHENYL)(3,5-DIBROMO-2-METHYL-4-OXO-2,5-CYCLOHEXADIENYLIDEN)METHYL]-1-BENZENESULFONIC ACID involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and hydroxyl groups play a crucial role in its reactivity and binding to target molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-hydroxybenzaldehyde: Shares similar bromine and hydroxyl functional groups but lacks the sulfonic acid moiety.
3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde: Contains similar bromine and hydroxyl groups but differs in the presence of a methoxy group.
3,5-Dibromo-4-hydroxybenzaldehyde: Similar in structure but lacks the cyclohexadienylidene and sulfonic acid groups.
Uniqueness
2-[(3,5-DIBROMO-4-HYDROXY-2-METHYLPHENYL)(3,5-DIBROMO-2-METHYL-4-OXO-2,5-CYCLOHEXADIENYLIDEN)METHYL]-1-BENZENESULFONIC ACID is unique due to its combination of bromine atoms, hydroxyl groups, and a benzenesulfonic acid moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C21H14Br4O5S |
|---|---|
Molecular Weight |
698.0 g/mol |
IUPAC Name |
2-[(E)-(3,5-dibromo-4-hydroxy-2-methylphenyl)-(3,5-dibromo-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid |
InChI |
InChI=1S/C21H14Br4O5S/c1-9-12(7-14(22)20(26)18(9)24)17(11-5-3-4-6-16(11)31(28,29)30)13-8-15(23)21(27)19(25)10(13)2/h3-8,26H,1-2H3,(H,28,29,30)/b17-13- |
InChI Key |
INBQSOALTMPZQK-LGMDPLHJSA-N |
Isomeric SMILES |
CC1=C(C(=C(C=C1/C(=C\2/C=C(C(=O)C(=C2C)Br)Br)/C3=CC=CC=C3S(=O)(=O)O)Br)O)Br |
Canonical SMILES |
CC1=C(C(=C(C=C1C(=C2C=C(C(=O)C(=C2C)Br)Br)C3=CC=CC=C3S(=O)(=O)O)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[(7E)-7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B14922270.png)
![2-[(4-chloro-2-methylphenyl)amino]-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]butanehydrazide](/img/structure/B14922277.png)
![(5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-1-(4-fluorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14922283.png)

![3-cyclohexyl-1-[1-(2,6-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B14922298.png)
![ethyl 5-[({3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B14922311.png)
![N-(3-fluoro-4-methylphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14922318.png)

![Propan-2-yl 2-{[(2,4-dichlorophenyl)carbonyl]amino}-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate](/img/structure/B14922338.png)
![N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B14922341.png)
![N-(2-bromo-4-methylphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B14922347.png)
![ethyl 4-{[(2E)-2-cyano-3-{4-[(naphthalen-2-ylsulfonyl)oxy]phenyl}prop-2-enoyl]amino}benzoate](/img/structure/B14922355.png)
![5-[chloro(difluoro)methyl]-4-{[(E)-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B14922360.png)

